6-(Benzyloxy)pyridine-2-carboxylic acid
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Overview
Description
6-(Benzyloxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of pyridine, featuring a benzyloxy group at the 6-position and a carboxylic acid group at the 2-position
Mechanism of Action
Compounds with a carboxylic acid group, like “6-(Benzyloxy)pyridine-2-carboxylic acid”, can undergo reactions such as Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution of a carboxylic acid .
In terms of biochemical pathways, pyridinecarboxylic acids, which “this compound” is a type of, can be involved in the kynurenine pathway, a catabolic route of the amino acid tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid as the core structure.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This can be achieved using benzyl alcohol and a suitable base, such as sodium hydride, under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
6-Methoxypyridine-2-carboxylic acid: Features a methoxy group instead of a benzyloxy group, which can affect its reactivity and binding properties.
6-(Phenylmethoxy)pyridine-2-carboxylic acid: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
Uniqueness
6-(Benzyloxy)pyridine-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis, research, and potential therapeutic uses.
Properties
IUPAC Name |
6-phenylmethoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQAXRMOPNGIIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679681 |
Source
|
Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149744-21-8 |
Source
|
Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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